N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
The compound “N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It includes a benzyl group, a chlorobenzyl group, a thio group, an imidazole ring, and a quinazolinone ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the quinazolinone ring are both heterocyclic structures, which can have interesting chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the imidazole ring might make the compound somewhat polar, and therefore soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
- This compound is synthesized through a process involving aminolysis of activated acids and alkylation of potassium salts. It has been observed to exhibit anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antitumor Activity
- A series of analogs of this compound have been designed and synthesized, showing significant in vitro antitumor activity. These analogs were particularly potent against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines (Al-Suwaidan et al., 2016).
Cytotoxicity and Anticancer Properties
- Novel N-R-2 acetamides with thiazole and thiadiazole fragments were synthesized and showed considerable cytotoxicity. They were notably active against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Peptide Deformylase Inhibitors
- Related hydroxamic acid analogs of this compound have been identified as potent and selective inhibitors of Escherichia coli peptide deformylase (PDF), an enzyme involved in bacterial growth. This suggests potential for developing new antibacterial agents (Apfel et al., 2001).
Antimicrobial Agents
- Modifications of a related potassium salt led to compounds that showed antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds displayed potential as both anticancer and antimicrobial agents (Antypenko et al., 2016).
Synthesis and Characterization
- Derivatives of similar structures have been synthesized and characterized, showing potential antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Chaitanya et al., 2017).
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c27-20-12-6-4-10-18(20)16-34-26-30-21-13-7-5-11-19(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-8-2-1-3-9-17/h1-13,22H,14-16H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBUFWISNXCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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